(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid: A Technical Guide for Researchers
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid: A Technical Guide for Researchers
CAS Number: 153122-60-2
This in-depth technical guide provides comprehensive information on (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid, a valuable reagent for researchers, scientists, and drug development professionals. This document outlines its chemical properties, a detailed plausible synthetic protocol, its critical role in cross-coupling reactions, and its applications in medicinal chemistry.
Compound Data and Properties
Quantitative data for (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is summarized in the table below, providing a clear overview of its key characteristics.
| Property | Value |
| CAS Number | 153122-60-2[1] |
| Molecular Formula | C₇H₇BClFO₃ |
| Molecular Weight | 204.39 g/mol |
| IUPAC Name | (4-chloro-2-fluoro-5-methoxyphenyl)boronic acid[] |
| Boiling Point | 339.193°C at 760 mmHg[] |
| Density | 1.511 g/cm³[] |
| Purity | Typically ≥96%[] |
| InChI Key | GCQRPPPUHXEHJO-UHFFFAOYSA-N[] |
Synthesis
Experimental Protocol: Plausible Synthesis
This protocol is based on the well-established synthesis of similar halo-substituted phenylboronic acids.
Materials:
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1-Bromo-4-chloro-2-fluoro-5-methoxybenzene
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes
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Trimethyl borate
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1N Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate
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Hexane
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Chloroform
Procedure:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-chloro-2-fluoro-5-methoxybenzene and anhydrous THF.
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Cool the stirred solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C.
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Stir the reaction mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.
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Slowly add trimethyl borate to the reaction mixture, again maintaining the temperature at -78 °C.
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After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.
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Remove the cooling bath and allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of 1N aqueous hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a solvent system such as a mixture of chloroform and hexane to yield (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid as a solid.
Applications in Suzuki-Miyaura Cross-Coupling
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.
General Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
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In a reaction vessel, combine (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid, the aryl halide or triflate coupling partner, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas.
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Add the degassed solvent(s).
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Perform an aqueous workup, extracting the product with an organic solvent.
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Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Role in Drug Discovery and Medicinal Chemistry
Phenylboronic acids are a significant class of compounds in medicinal chemistry due to their unique chemical properties. The boron atom in boronic acids can form reversible covalent bonds with diols, a feature that is exploited in the design of sensors and drug delivery systems.
Substituted phenylboronic acids, such as the title compound, are valuable intermediates in the synthesis of complex organic molecules with potential therapeutic applications. The specific substitution pattern of chloro, fluoro, and methoxy groups on the phenyl ring allows for fine-tuning of the electronic and steric properties of the final molecule, which can influence its biological activity and pharmacokinetic profile.
Boron-containing compounds have gained prominence in drug discovery, with several FDA-approved drugs containing a boronic acid moiety.[3] These compounds have shown efficacy in various therapeutic areas, including oncology and infectious diseases. The ability of the boronic acid group to interact with biological targets, often through the formation of a stable but reversible bond with active site serine residues in enzymes, is a key aspect of their mechanism of action.
The development of novel therapeutics often involves the synthesis of libraries of related compounds to explore structure-activity relationships. (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid serves as a versatile building block in this process, enabling the introduction of its specific substituted phenyl group into a wide range of molecular scaffolds.[4][5]
Analytical Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons in the aromatic ring and the methoxy group.
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High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the compound. A reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water with a formic or phosphoric acid modifier) would be employed to separate the main compound from any impurities.[6][7][8]
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Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the compound.
Researchers acquiring this compound should perform their own analytical characterization to verify its identity and purity before use in sensitive applications.
References
- 1. (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid | 153122-60-2 [sigmaaldrich.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. japsonline.com [japsonline.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
